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molecular formula C11H9ClOS B8431534 3-Methylbenzo[b]thiophene-2-acetyl chloride

3-Methylbenzo[b]thiophene-2-acetyl chloride

Cat. No. B8431534
M. Wt: 224.71 g/mol
InChI Key: WZZJEUXMXSHWOQ-UHFFFAOYSA-N
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Patent
US05733905

Procedure details

A mixture of 2.0 g of 3-methylbenzo[b]thiophene-2-acetic acid and 19.4 ml of thionyl chloride is heated at reflux for 1 hour. The volatiles are evaporated in vacuo to give a residue which is concentrated from toluene three times and dried under vacuum to give 2.25 g of the desired product as a residue.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
19.4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]2[CH:14]=[CH:13][CH:12]=[CH:11][C:4]=2[S:5][C:6]=1[CH2:7][C:8](O)=[O:9].S(Cl)([Cl:17])=O>>[CH3:1][C:2]1[C:3]2[C:4](=[CH:11][CH:12]=[CH:13][CH:14]=2)[S:5][C:6]=1[CH2:7][C:8]([Cl:17])=[O:9]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC=1C2=C(SC1CC(=O)O)C=CC=C2
Name
Quantity
19.4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The volatiles are evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue which
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated from toluene three times
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=C(SC2=CC=CC=C12)CC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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